3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide
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Overview
Description
3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide: is a potent inhibitor of the sodium/hydrogen exchanger, specifically targeting the sodium/hydrogen exchanger isoform 1 (NHE1). This compound has shown significant efficacy in various biological systems, including rat lymphocytes, rat platelets, and human platelets, with half-maximal inhibitory concentration (IC50) values of 0.3 nM, 6.5 nM, and 3.1 nM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include rigorous quality control measures to ensure the compound meets the required specifications for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles or electrophiles depending on the nature of the substituent being replaced.
Oxidation Reactions: May involve oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups.
Scientific Research Applications
3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a tool to study ion exchange mechanisms and to develop new inhibitors for sodium/hydrogen exchangers.
Biology: Helps in understanding cellular processes involving ion exchange and pH regulation.
Medicine: Investigated for its potential therapeutic effects in conditions such as ischemia-reperfusion injury, cardiac arrhythmias, and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide exerts its effects by inhibiting the sodium/hydrogen exchanger isoform 1 (NHE1). This inhibition prevents the exchange of sodium ions for hydrogen ions across the cell membrane, leading to alterations in intracellular pH and ion homeostasis . The compound’s action on NHE1 has been shown to reduce myocardial infarct sizes, suppress arrhythmias, and decrease the incidence of hepatic necrosis and apoptosis in animal models .
Comparison with Similar Compounds
3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide is unique in its high potency and specificity for NHE1. Similar compounds include:
- Benzamil
- CGP37157
- KB-R7943 mesylate
- SN 6
- Terfenadine
- PPADS tetrasodium
- SM-6586
- SEA0400
These compounds also inhibit ion exchangers but may differ in their specificity, potency, and therapeutic applications .
Properties
IUPAC Name |
3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O2S/c1-24(2)4-3-22-15(25)10-5-9(12-8-13(18)27-14(12)19)6-11(7-10)16(26)23-17(20)21/h5-8H,3-4H2,1-2H3,(H,22,25)(H4,20,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLFHDDGGGWFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC(=C1)C2=C(SC(=C2)Cl)Cl)C(=O)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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